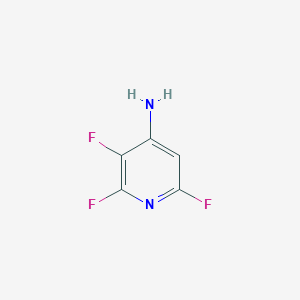

2,3,6-Trifluoropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFOLPUTPVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553974 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63489-55-4 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and potential applications, supported by experimental methodologies and data visualizations.

Core Compound Information

Molecular Formula: C₅H₃F₃N₂[1]

Molecular Weight: 148.08 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Synonyms: 4-Amino-2,3,6-trifluoropyridine

This compound belongs to the class of fluorinated pyridines, which are sought-after building blocks in the synthesis of complex organic molecules due to the unique properties conferred by fluorine atoms. It can serve as a crucial intermediate for creating novel pharmaceutical candidates and as a reference substance for drug impurity analysis.[1]

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize available information and typical characteristics for similar fluorinated amine compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63489-55-4 | [1][2] |

| Molecular Formula | C₅H₃F₃N₂ | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic proton signal(s) and a broad singlet for the amine protons. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring, with chemical shifts influenced by the fluorine and amine substituents. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms at positions 2, 3, and 6, showing characteristic coupling patterns. |

| FT-IR | N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (148.08), along with fragmentation patterns characteristic of a trifluorinated aminopyridine structure. |

Safety and Handling

Hazard Classification (Anticipated):

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

Table 3: Precautionary Statements

| Category | Precautionary Statement |

| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Response | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Waste generated should be stored separately and handled by a professional biological waste treatment company to prevent environmental contamination.[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of analogous fluorinated aminopyridines.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aminopyridines is through the nucleophilic aromatic substitution of a corresponding halogenated pyridine precursor.

References

physical and chemical properties of 2,3,6-Trifluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,3,6-Trifluoropyridin-4-amine is limited. This guide provides a comprehensive overview based on available information for the target compound and data from structurally related analogs to infer its physicochemical properties.

Core Molecular Information

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three fluorine atoms is expected to significantly influence its electronic properties, reactivity, and biological activity.

| Property | Value | Source |

| CAS Number | 63489-55-4 | [Internal Search] |

| Molecular Formula | C₅H₃F₃N₂ | [Internal Search] |

| Molecular Weight | 148.08 g/mol | [Internal Search] |

| Canonical SMILES | C1=C(C(=NC(=C1F)F)N)F | [Internal Search] |

| InChI Key | Not Available | |

| Appearance | Expected to be a solid | [Inference] |

| Storage Conditions | Short term: -4°C; Long term: -20°C | [Internal Search] |

Estimated Physicochemical Properties

Due to the absence of direct experimental data for this compound, the following table provides estimated values and data from structurally similar compounds to offer a comparative perspective.

| Property | This compound (Estimated/Inferred) | 4-Amino-2,3,5,6-tetrafluoropyridine | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 2,4,6-Trifluoropyridine |

| Melting Point (°C) | Not Available | 82 - 88 | 120 - 121 | Not Available |

| Boiling Point (°C) | Not Available | Not Available | Not Available | 102 |

| pKa | Estimated to be lower than non-fluorinated aminopyridines due to the electron-withdrawing nature of fluorine atoms.[1] | Not Available | Not Available | Not Available |

| Solubility | Expected to have good solubility in polar organic solvents like DMSO and methanol.[2][3] | Not Available | Not Available | Insoluble in water |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of fluorinated aminopyridines. A common approach involves the nucleophilic aromatic substitution of a polyfluorinated pyridine precursor.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 2,3,4,6-tetrafluoropyridine with ammonia or a protected amine. The 4-position in perfluoropyridine is generally the most susceptible to nucleophilic attack.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,3,4,6-tetrafluoropyridine in a suitable aprotic solvent such as acetonitrile or DMSO.

-

Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of a protected amine (e.g., benzylamine, followed by deprotection) to the reaction mixture.

-

Heating and Monitoring: Heat the mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Characterization of a Novel Fluorinated Pyridine:

Caption: Workflow for the synthesis and characterization of a novel compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the structure of this compound and general principles of spectroscopy.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a signal for the C5-proton and signals for the amine protons.

-

C5-H: This proton would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F6 and the more distant F2 and F3). Its chemical shift would be in the aromatic region, influenced by the electron-withdrawing fluorine atoms.

-

NH₂: The amine protons would likely appear as a broad singlet. The chemical shift would be dependent on the solvent and concentration.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show five distinct signals for the pyridine ring carbons. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling).

-

C-F signals: The signals for C2, C3, and C6 will show large one-bond C-F coupling constants.

-

C4 and C5 signals: These signals will show smaller two- or three-bond C-F couplings. The chemical shifts will be significantly influenced by the fluorine substituents.

4.3. 19F NMR Spectroscopy

The 19F NMR spectrum is expected to show three distinct signals for the fluorine atoms at the C2, C3, and C6 positions. These signals would likely appear as multiplets due to F-F and F-H coupling.

4.4. IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the N-H and C-F bonds.

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

N-H bending: A band around 1600-1650 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

4.5. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 148. Fragmentation patterns would likely involve the loss of HF and other small molecules.

Chemical Properties: Reactivity and Stability

-

Reactivity: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine atoms. Conversely, it is activated for nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile, although the 4-amino group is a strong activating group which may complicate this. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization and acylation.[4]

-

Stability: Fluorinated pyridines are generally stable compounds. The provided storage conditions of -4°C to -20°C suggest that the compound may be sensitive to prolonged exposure to higher temperatures or light.

Conclusion

This compound is a compound of interest for which detailed experimental characterization is currently lacking in public literature. This guide provides a foundational understanding based on its molecular structure and by drawing parallels with related fluorinated pyridines. The proposed synthetic and characterization workflows offer a roadmap for researchers aiming to work with this and similar novel compounds. Further experimental investigation is necessary to fully elucidate its chemical and physical properties.

References

An In-depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3,6-Trifluoropyridin-4-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modify the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide consolidates key molecular data, potential synthetic pathways, and safety information relevant to laboratory and research applications.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with three fluorine atoms and an amine group. The positions of the fluorine atoms have a profound impact on the electronic properties of the aromatic system and the basicity of the amine group.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 63489-55-4 | [1] |

| Molecular Formula | C₅H₃F₃N₂ | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors, such as perfluoropyridine. The high electrophilicity of the carbon atoms in the perfluorinated ring, particularly at the 4-position, makes them susceptible to attack by nucleophiles.

Caption: Generalized workflow for the synthesis of an aminofluoropyridine via nucleophilic aromatic substitution.

General Experimental Protocol: Nucleophilic Amination of a Perfluoropyridine

This protocol is a representative example based on the synthesis of related aminofluoropyridines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the perfluoropyridine precursor in a suitable solvent such as ethanol.

-

Addition of Nucleophile: To the stirred solution, add an aqueous solution of the ammonia source (e.g., ammonium hydroxide) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired aminofluoropyridine.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

Fluorinated pyridines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance biological activity and improve pharmacokinetic profiles. This compound can serve as a key intermediate for more complex molecules.

-

Medicinal Chemistry: Derivatives of aminopyridines have been investigated for a range of biological activities, including as kinase inhibitors and for applications in antiviral and anticancer research.[2][3]

-

Reference Standard: This compound can be used as a reference substance for the identification and quantification of impurities in drug manufacturing processes.[1]

-

Reagent: It serves as a reagent in biomedical and materials science research.[1]

Safety and Handling

Due to its chemical nature, this compound requires careful handling in a laboratory setting.

Table 2: Safety and Storage Information

| Parameter | Recommendation | Reference |

| Personal Protective Equipment | Wear protective glasses, chemical-resistant gloves, and a lab coat. Avoid skin contact. | [1] |

| Storage Conditions | Short-term (1-2 weeks): Store at -4°C. Long-term (1-2 years): Store at -20°C. | [1] |

| Waste Disposal | Generated waste must be stored separately and handled by a professional biological and chemical waste disposal service to prevent environmental contamination. | [1] |

This guide provides foundational information for professionals working with this compound. Researchers are encouraged to consult additional literature and safety data sheets before commencing any experimental work.

References

Spectroscopic Profile of 2,3,6-Trifluoropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4). Due to the limited availability of published experimental data for this specific molecule, this document leverages spectral data from closely related analogs, namely 4-Amino-2,3,5,6-tetrafluoropyridine and 2,3,6-Trifluoroaniline, to predict and interpret the spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing a foundational understanding of the compound's structural features through spectroscopic analysis.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₃F₃N₂ Molecular Weight: 148.09 g/mol CAS Number: 63489-55-4[1]

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the fundamental principles of spectroscopy and comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential for complete structural characterization.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two main signals: one for the aromatic proton on the pyridine ring and another for the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Doublet of triplets (dt) | 1H | H-5 |

| ~4.0 - 5.5 | Broad singlet (br s) | 2H | -NH₂ |

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring, each coupled to the attached fluorine atoms.

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

| ~150 - 160 (d) | Large | C-2 |

| ~135 - 145 (d) | Large | C-3 |

| ~145 - 155 (s) | - | C-4 |

| ~110 - 120 (d) | Small | C-5 |

| ~155 - 165 (d) | Large | C-6 |

2.1.3. Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display three distinct signals corresponding to the three fluorine atoms, with coupling between them.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -80 to -100 | Doublet of doublets (dd) | F-2 |

| -150 to -170 | Doublet of doublets (dd) | F-3 |

| -70 to -90 | Doublet of doublets (dd) | F-6 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the amine group and the fluoro-aromatic ring are expected.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine[2] |

| 1650 - 1580 | Medium to strong | N-H bending of primary amine[2] |

| 1600 - 1450 | Medium to strong | C=C and C=N stretching of the pyridine ring |

| 1300 - 1100 | Strong | C-F stretching |

| 1335 - 1250 | Strong | C-N stretching (aromatic amine)[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 129 | [M - F]⁺ |

| 121 | [M - HCN]⁺ |

| 102 | [M - HCN - F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

The IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), coupled to a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Caption: General workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a predictive spectroscopic analysis of this compound based on established principles and data from analogous compounds. The tabulated data and generalized experimental workflows offer a valuable starting point for researchers working with this compound. It is important to note that experimental verification is crucial, and the actual spectroscopic data may vary slightly from the predictions presented herein. This guide serves as a foundational resource to aid in the design of experiments and the interpretation of future analytical results.

References

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoropyridin-4-amine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3,6-Trifluoropyridin-4-amine, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis of this compound typically involves a multi-step process, beginning with commercially available, highly fluorinated pyridine derivatives. This document details the key starting materials, reaction intermediates, and experimental protocols, presenting quantitative data in a clear and accessible format.

Core Synthesis Strategy: A Two-Step Approach

The most viable and documented pathway to this compound proceeds through a two-step synthetic sequence:

-

Nucleophilic Aromatic Substitution: The initial step involves the regioselective amination of a readily available polyfluoropyridine precursor. 2,3,5,6-Tetrafluoropyridine is the preferred starting material due to the high reactivity of the C-4 position towards nucleophilic attack. Reaction with ammonia selectively displaces the fluorine atom at the 4-position to yield the key intermediate, 4-amino-2,3,5,6-tetrafluoropyridine.

-

Selective Hydrodefluorination: The subsequent and crucial step is the selective removal of a single fluorine atom from the tetrafluorinated intermediate. Specifically, the fluorine atom at the 5-position is removed through a catalytic hydrodefluorination reaction to afford the final product, this compound. The regioselectivity of this step is a critical aspect of the synthesis.

Tabulated Summary of Reactions and Yields

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| Pentafluoropyridine | Aqueous Ammonia, Tetrahydrofuran (THF) | Reflux, 18 hours | 4-Amino-2,3,5,6-tetrafluoropyridine | 80%[1] |

Table 2: Synthesis of this compound

| Starting Material | Reagents and Catalysts | Reaction Conditions | Product | Yield (%) |

| 4-Amino-2,3,5,6-tetrafluoropyridine | Triethylsilane, Rhodium Catalyst (e.g., [Rh(μ-H)(dippp)]₂) | Benzene-d6, 50°C, 48 hours | This compound | Not explicitly reported for this specific substrate, but hydrodefluorination of 2,3,5,6-tetrafluoropyridine yields a mixture including 2,3,6-trifluoropyridine (7%)[2] |

Note: The yield for the selective hydrodefluorination of 4-amino-2,3,5,6-tetrafluoropyridine is not explicitly available in the searched literature and would require experimental optimization. The provided data for the hydrodefluorination of a related compound suggests the feasibility of the reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine[1]

Materials:

-

Pentafluoropyridine (25 g, 148 mmol)

-

Tetrahydrofuran (THF) (175 ml)

-

Aqueous Ammonia (0.88 specific gravity, 125 ml)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Light petroleum

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve pentafluoropyridine (25 g, 148 mmol) in THF (175 ml) to obtain a clear solution.

-

To this solution, add aqueous ammonia (125 ml). An exothermic reaction will occur, and the solution will become cloudy.

-

Reflux the reaction mixture for 18 hours. A clear solution should be formed.

-

After cooling, pour the reaction mixture into water (500 ml).

-

Extract the aqueous mixture with diethyl ether (3 x 75 ml).

-

Dry the combined ether extracts over anhydrous MgSO₄.

-

Remove the solvent using a rotary evaporator.

-

Remove the final traces of solvent in vacuo to yield a pale cream solid.

-

Recrystallize the crude product from light petroleum to obtain long white needles of 4-amino-2,3,5,6-tetrafluoropyridine.

Yield: 20 g (80%) Melting Point: 85–87°C Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3500-3300 (N-H stretch), 1450-1190 (Py-F)

-

¹H NMR (CDCl₃, δ): 5.05 (2H, broad s, -NH₂)

-

¹⁹F NMR (CDCl₃, δ): -15.1 (2F, m, F-2 and F-6), -85.1 (2F, m, F-3 and F-5)

-

MS (m/z): 166 ([M]⁺, 100%)

Step 2: Selective Hydrodefluorination of 4-Amino-2,3,5,6-tetrafluoropyridine (General Procedure)

Materials:

-

4-Amino-2,3,5,6-tetrafluoropyridine

-

A hydrosilane reagent (e.g., triethylsilane)

-

A transition metal catalyst (e.g., a rhodium or zirconium complex)

-

Anhydrous, inert solvent (e.g., benzene, toluene, or THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-amino-2,3,5,6-tetrafluoropyridine in the anhydrous solvent.

-

Add the hydrosilane reagent to the solution.

-

Add the transition metal catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, cool the reaction mixture and quench any remaining hydrosilane.

-

The product, this compound, would be isolated and purified using standard techniques such as column chromatography or distillation.

Note on Selectivity: The regioselectivity of hydrodefluorination is influenced by the catalyst, solvent, and reaction conditions. For polyfluoropyridines, hydrodefluorination often occurs at the 4-position. However, the presence of the amino group at the 4-position in the substrate will direct the hydrodefluorination to other positions, with the 5-position being a likely target due to electronic effects. Experimental validation is necessary to confirm the outcome.

Synthesis Pathway and Workflow Diagrams

Caption: Synthetic pathway to this compound.

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Considerations

An alternative approach to this compound could involve the synthesis of 2,3,6-trifluoropyridine as a key intermediate, followed by a regioselective amination at the 4-position. The synthesis of 2,3,6-trifluoropyridine has been reported from the hydrodefluorination of 2,3,5,6-tetrafluoropyridine.[2] However, achieving selective amination at the 4-position of 2,3,6-trifluoropyridine would present a significant challenge due to the activating effects of the fluorine atoms at the 2- and 6-positions, which would likely favor nucleophilic attack at these sites. Further research and development would be required to establish a viable and selective amination protocol for this substrate.

Conclusion

The synthesis of this compound is most practically achieved through a two-step process starting from pentafluoropyridine. The initial amination to form 4-amino-2,3,5,6-tetrafluoropyridine is a high-yielding and well-documented reaction. The subsequent selective hydrodefluorination, while conceptually sound, requires further experimental investigation to optimize conditions and maximize the yield of the desired product. This guide provides a solid foundation for researchers and drug development professionals to pursue the synthesis of this important fluorinated pyridine derivative.

References

The Elusive Core: A Technical Guide to 2,3,6-Trifluoropyridin-4-amine for Researchers and Drug Development Professionals

Compound Identification and Properties

While direct experimental data for 2,3,6-Trifluoropyridin-4-amine is scarce in publicly accessible literature, its chemical identity has been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63489-55-4 | [1] |

| Molecular Formula | C₅H₃F₃N₂ | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

Commercial Availability

A thorough search of major chemical supplier catalogs indicates that this compound is not a stock item. BIOFOUNT lists the compound with a CAS number, suggesting it may be available through custom synthesis.[1] Researchers requiring this compound will likely need to pursue a custom synthesis route or develop an in-house synthetic procedure.

For comparative studies and as potential starting materials for synthetic efforts, several structurally similar fluorinated aminopyridines are commercially available.

Table 2: Commercially Available Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Suppliers |

| 4-Amino-2,3,5,6-tetrafluoropyridine | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Thermo Fisher Scientific, Santa Cruz Biotechnology, Oakwood Chemical[2][3][4][5][6] |

| 2-Amino-4-chloro-3,5,6-trifluoropyridine | 63489-56-5 | C₅H₂ClF₃N₂ | 182.53 | Thermo Fisher Scientific[7][8] |

| 4-Amino-3-fluoropyridine | 2247-88-3 | C₅H₅FN₂ | 112.11 | Chem-Impex[9][10] |

| 4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | C₆H₅F₃N₂ | 162.11 | Sigma-Aldrich |

Potential Synthetic Pathways

The synthesis of fluorinated pyridines often involves challenging reactions due to the electron-deficient nature of the pyridine ring, which is further exacerbated by fluorine substitution.[11][12] Based on established methodologies for the synthesis of related compounds, a potential synthetic route to this compound can be proposed. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated pyridine precursor.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on general procedures for the synthesis of fluorinated aminopyridines.[13][14] Optimization and safety assessments are crucial before implementation.

Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

-

Reaction Setup: In a sealed reaction vessel, dissolve pentafluoropyridine in a suitable solvent such as ethanol or DMSO.

-

Amination: Add an excess of aqueous ammonia to the solution.

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Selective Reductive Defluorination

This step is more speculative and would require significant experimental development. One potential approach could involve a catalytic hydrogenation or a dissolving metal reduction.

-

Reaction Setup: Dissolve 4-Amino-2,3,5,6-tetrafluoropyridine in a suitable solvent.

-

Reduction: Introduce a catalyst (e.g., Palladium on carbon) and a hydrogen source, or a reducing agent like sodium borohydride in the presence of a proton source. The regioselectivity of this reduction would be a key challenge to overcome.

-

Reaction Conditions: The reaction would likely be run under pressure and at a specific temperature, which would need to be optimized.

-

Work-up and Purification: Similar to Step 1, the product would be isolated by extraction and purified by chromatography.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating amino group.

Caption: Key reactive sites of this compound.

The amino group is expected to be the primary site for reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular scaffolds.[9] The fluorine atoms will influence the pKa of the amino group and the pyridine nitrogen, as well as the overall lipophilicity and metabolic stability of its derivatives. These properties make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[10]

Conclusion

While this compound is not a readily available chemical, its potential as a building block in medicinal and agricultural chemistry is significant. This guide provides a foundational understanding of its properties, potential synthetic routes, and a comparative landscape of available analogs. The development of a reliable and scalable synthesis for this compound would be a valuable contribution to the field, enabling further exploration of its utility in the design of new and improved chemical entities. Researchers are encouraged to use the information presented here as a starting point for their synthetic endeavors and to consult the broader literature on fluorinated pyridine synthesis for more detailed experimental procedures.

References

- 1. bio-fount.com [bio-fount.com]

- 2. scbt.com [scbt.com]

- 3. B23815.06 [thermofisher.com]

- 4. 4-Amino-2,3,5,6-tetrafluoropyridine [oakwoodchemical.com]

- 5. 4-Amino-2,3,5,6-tetrafluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% | Fisher Scientific [fishersci.ca]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

2,3,6-Trifluoropyridin-4-amine: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling procedures for 2,3,6-Trifluoropyridin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally similar fluorinated aminopyridines to provide a robust framework for its safe use in a research and development setting. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally related compounds such as 4-Amino-2,3,5,6-tetrafluoropyridine and 6-Chloro-4-(trifluoromethyl)pyridin-2-amine and should be treated as a preliminary assessment.[1][2]

Physical and Chemical Properties

| Property | 2,4,6-Trifluoropyridine | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine |

| Molecular Weight | 133.07 g/mol | 197.54 g/mol [3] | 198.09 g/mol [4] | 196.56 g/mol [5] |

| Boiling Point | 102°C[6] | Not Available | Not Available | Not Available |

| Density | 1.499 g/cm³[6] | Not Available | Not Available | Not Available |

| Refractive Index | 1.412[6] | Not Available | Not Available | Not Available |

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is essential when handling this compound. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are designed to minimize exposure by isolating the hazard.

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory.[7]

-

Safety Equipment: Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]

Handling and Storage Protocol

Caption: Handling and Storage Protocol Flowchart.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Avoid all personal contact, including inhalation.[1]

-

Wear protective gloves, clothing, and eye/face protection.[1][7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[1][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: Accidental Spill Response Workflow.

-

Personal Precautions: Evacuate personnel to safe areas.[7] Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, diatomaceous earth, acid binders, universal binders, sawdust). Keep in suitable, closed containers for disposal.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Toxicological Information

While specific toxicological data for this compound is unavailable, data from analogous compounds suggests potential for harm.

Acute Toxicity (Inferred from related compounds)

| Route | Species | Value | Compound |

| Oral LD50 | Rat | >1,000 mg/kg[9] | Defy Amine 4 |

| Dermal LD50 | Rabbit | >1,500 mg/kg[9] | Defy Amine 4 |

| Inhalation LC50 | Rat | >3.0 mg/L (4-hr)[9] | Defy Amine 4 |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[7] Do not dispose of down the drain.

This technical guide is intended to provide a starting point for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to consult additional resources and their institution's safety office for further guidance. Always prioritize safety in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.greenbook.net [assets.greenbook.net]

reactivity of the amino group in trifluoropyridines

An In-depth Technical Guide to the Reactivity of the Amino Group in Trifluoropyridines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines are a cornerstone scaffold in modern medicinal and agrochemical science. The incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on the reactivity of one of the most versatile functional groups on this scaffold: the amino group (-NH₂). The interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing CF₃ group, and the nucleophilic amino group creates a complex reactivity landscape. Understanding these principles is critical for leveraging aminotrifluoropyridines as key intermediates in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document provides a detailed overview of the amino group's basicity and its reactivity in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic Properties and Basicity of the Amino Group

The reactivity of the amino group on a trifluoropyridine ring is fundamentally governed by the electronic effects of both the pyridine nitrogen and the trifluoromethyl substituent. Both are strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, consequently, on the exocyclic amino group.

This reduction in electron density has a profound impact on the basicity of the amino group, making it a much weaker base compared to aniline or even aminopyridine. The pKa of the conjugate acid of an aminotrifluoropyridine is substantially lower than that of its non-fluorinated analogues. This decreased basicity also translates to reduced nucleophilicity, a critical consideration for reactions such as N-alkylation and acylation.

Table 1: Comparison of Predicted and Known pKa Values for Selected Aminopyridines

| Compound | Structure | pKa (Conjugate Acid) | Notes |

| 2-Aminopyridine | 6.86 | Experimental Value. | |

| 3-Aminopyridine | 5.98 | Experimental Value. | |

| 4-Aminopyridine | 9.11 | Experimental Value. | |

| 6-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine | 3.81 (Predicted)[1] | The CF₃ group and pyrimidine ring significantly lower the basicity of the 2-amino group. | |

| General Ammonium Ion (R-NH₃⁺) | R-NH₃⁺ | ~9-10[2] | Typical range for alkylammonium ions. |

| Anilinium Ion (C₆H₅-NH₃⁺) | 4.6 | The phenyl group is electron-withdrawing relative to an alkyl group. |

Note: The predicted pKa value serves to illustrate the significant electron-withdrawing effect of the trifluoromethyl group.

Key Synthetic Transformations

The unique electronic nature of aminotrifluoropyridines dictates their reactivity in several key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

In Nucleophilic Aromatic Substitution (SNAr), the trifluoromethyl group acts as a powerful activating group, rendering the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.[3] The fluorine atoms of the CF₃ group, along with the pyridine nitrogen, stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.[4] The amino group, being an electron-donating group, can influence the regioselectivity of these reactions. However, the primary application involves using the aminotrifluoropyridine scaffold where a halogen (often fluorine or chlorine) is displaced by a nucleophile.

The general workflow for an SNAr reaction is straightforward, involving the reaction of the halo-trifluoromethylpyridine with a nucleophile, often in a polar aprotic solvent at elevated temperatures.

The following is a representative protocol for the reaction of a halo(trifluoromethyl)pyridine with an amine nucleophile.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

-

Add anhydrous DMF (5 mL) to the flask.

-

Add morpholine (1.2 mmol, 104.5 mg, 0.105 mL) to the stirring suspension.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine.

Diazotization and Sandmeyer Reactions

The amino group on a trifluoropyridine ring can be converted to a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[5] This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles, often with copper(I) catalysis in what is known as the Sandmeyer reaction.[6] This two-step sequence allows for the installation of halides (Cl, Br), cyano (-CN), and other groups in place of the original amino group.[6][7] A related transformation, the Schiemann reaction, is used for fluorination.[8][9]

Table 2: Representative Sandmeyer-Type Reactions on Aminopyridines

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Acetamido-5-aminopyridine | 1. NaNO₂, HBF₄ 2. Toluene, 110 °C (Schiemann) | 2-Acetamido-5-fluoropyridine | 64.9% | [8] |

| 2-Amino-5-nitropyridine | 1. NaNO₂, HBF₄ 2. Thermal Decomposition (Schiemann) | 2-Fluoro-5-nitropyridine | ~50-60% | [9][10] |

| Aromatic Amines (General) | 1. NaNO₂, HCl 2. CuCl | Aryl Chloride | Good | [6][7] |

| Aromatic Amines (General) | 1. NaNO₂, HBr 2. CuBr | Aryl Bromide | Good | [6][11] |

| (Hetero)aromatic Amines | 1. t-BuONO 2. TMSCF₃, CuI | (Hetero)aryl-CF₃ | Good to Excellent | [12] |

This protocol describes the conversion of an aminotrifluoropyridine to its corresponding bromide.

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine (1.0 eq)

-

48% Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Standard glassware for synthesis and workup

Procedure:

-

Diazonium Salt Formation:

-

In a flask, dissolve 2-amino-5-(trifluoromethyl)pyridine (10 mmol, 1.62 g) in 48% HBr (10 mL) with cooling in an ice-water bath (0-5 °C).

-

In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 0.76 g) in water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[11]

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) bromide (12 mmol, 1.72 g) in 48% HBr (5 mL).

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.[11]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with 1 M NaOH to remove acidic impurities, then wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 2-bromo-5-(trifluoromethyl)pyridine by distillation or column chromatography.

-

Amide Bond Formation

Forming an amide bond between a carboxylic acid and the amino group of a trifluoropyridine is one of the most common reactions in drug discovery.[13] Due to the reduced nucleophilicity of the amino group, direct condensation with a carboxylic acid is not feasible. The reaction requires the use of a coupling reagent to activate the carboxylic acid, typically by converting it into a highly reactive intermediate like an active ester.[13]

Common coupling reagents include carbodiimides (e.g., DCC, EDC) and aminium/uronium salts (e.g., HATU, HBTU). HATU is particularly effective for coupling to weakly nucleophilic amines due to the formation of a highly reactive OAt-active ester.[14][15]

This protocol details a standard procedure for coupling a carboxylic acid with an aminotrifluoropyridine using HATU.[16][17]

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-Amino-5-(trifluoromethyl)pyridine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware and inert atmosphere setup

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol, 387 mg, 0.52 mL) to the solution.

-

Add HATU (1.1 mmol, 418 mg) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[16]

-

Add a solution of 2-amino-5-(trifluoromethyl)pyridine (1.1 mmol, 178 mg) in a minimal amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl (if the product is stable), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography or recrystallization.

N-Alkylation

Direct N-alkylation of the amino group on a trifluoropyridine ring with alkyl halides can be challenging due to the group's low nucleophilicity. The reaction often requires forcing conditions, such as high temperatures and strong bases, which may not be compatible with other functional groups in the molecule.[18][19] More modern methods, such as reductive amination or transition-metal-catalyzed "borrowing hydrogen" reactions with alcohols, can provide milder and more efficient routes to N-alkylated products.[20]

Table 3: General Conditions for N-Alkylation of Aromatic Amines

| Method | Alkylating Agent | Catalyst/Base | General Conditions | Notes |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | DMF or Acetonitrile, 80-150 °C | Often results in low yields or requires harsh conditions for weakly nucleophilic amines.[18][19] |

| Borrowing Hydrogen | Alcohol (R-CH₂OH) | Ru or Ir complexes | Toluene, 70-110 °C | Atom-economical and green method, forming water as the only byproduct.[20] |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | DCE or MeOH, RT | Mild conditions, suitable for a wide range of substrates. |

This protocol is a general example adapted for aminotrifluoropyridines based on modern catalytic methods.[20]

Materials:

-

3-Amino-5-(trifluoromethyl)pyridine (1.0 eq)

-

Benzyl Alcohol (1.1 eq)

-

Ru-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%)

-

Potassium tert-butoxide (KOtBu) (1.0 eq)

-

Anhydrous Toluene

-

Standard Schlenk glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the Ru-catalyst (0.025 mmol), potassium tert-butoxide (1.0 mmol, 112 mg), and 3-amino-5-(trifluoromethyl)pyridine (1.0 mmol, 162 mg).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene (2 mL) followed by benzyl alcohol (1.1 mmol, 119 mg, 0.114 mL) via syringe.

-

Seal the flask and heat the mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N-benzylated aminotrifluoropyridine.

Conclusion

The amino group on a trifluoropyridine ring presents a unique set of chemical properties defined by the strong electron-withdrawing environment. Its attenuated basicity and nucleophilicity require tailored synthetic strategies, particularly for N-alkylation and amide coupling, where forcing conditions or highly efficient modern catalytic methods are necessary. Conversely, the amino group serves as an excellent synthetic handle for diazotization reactions, providing a gateway to a wide array of other functional groups via Sandmeyer and related transformations. For researchers in drug development and agrochemical synthesis, a thorough understanding of this reactivity is essential for the efficient design and execution of synthetic routes to novel and functionalized trifluoropyridine derivatives.

References

- 1. 6-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine CAS#: 1888419-06-4 [m.chemicalbook.com]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 11. youtube.com [youtube.com]

- 12. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 13. hepatochem.com [hepatochem.com]

- 14. HATU - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 20. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine Substitution on Pyridine Ring Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly alter the physicochemical and biological characteristics of the parent molecule.[1] When substituted onto a pyridine ring, fluorine modulates the ring's electronics, pKa, metabolic stability, and reactivity, offering a powerful tool for fine-tuning drug candidates.[2][3] This in-depth technical guide explores the multifaceted role of fluorine substitution on pyridine ring reactivity, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the power of fluorinated pyridines.

Electronic Effects of Fluorine Substitution

The introduction of a fluorine atom onto the pyridine ring significantly perturbs its electronic landscape primarily through a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent resonance effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. This general electron withdrawal deactivates the ring towards electrophilic attack and lowers the basicity (pKa) of the pyridine nitrogen.[4]

-

Resonance Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density back to the pi-system of the ring. This effect is most significant when fluorine is at the 2- or 4-position, where it can delocalize a positive charge on the nitrogen in the corresponding resonance structures. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect in pyridines.[5]

These electronic perturbations are key to understanding the altered reactivity of fluorinated pyridines in various chemical transformations.

Quantitative Data on Physicochemical Properties and Reactivity

The impact of fluorine substitution can be quantified through various parameters, including pKa, NMR chemical shifts, and relative reaction rates.

Effect on Basicity (pKa)

Fluorine's strong inductive effect significantly reduces the basicity of the pyridine nitrogen, as reflected in the lower pKa values of the corresponding pyridinium ions. This modulation of pKa is critical in drug design as it influences a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target binding.[6]

| Compound | pKa of Conjugate Acid | Reference(s) |

| Pyridine | 5.25 | [7] |

| 2-Fluoropyridine | -0.44 | [7] |

| 3-Fluoropyridine | 2.97 | [7] |

| 4-Fluoropyridine | 1.89 | [7] |

| 2,6-Difluoropyridine | -2.96 | [7] |

¹⁹F NMR Chemical Shifts

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds, with chemical shifts being highly sensitive to the electronic environment of the fluorine atom.[8][9]

| Type of Fluoropyridine | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Reference(s) |

| 2-Fluoropyridines | -60 to -90 | [10][11] |

| 3-Fluoropyridines | -110 to -140 | [10][11] |

| 4-Fluoropyridines | -90 to -120 | [10][11] |

| Polyfluoropyridines | Varies significantly with substitution pattern | [10][11] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Fluorine substitution, particularly at the 2- and 4-positions, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, and fluoride is an excellent leaving group in this context.[12]

| Reaction | Substrate | Relative Rate | Reference(s) |

| Reaction with Sodium Ethoxide in Ethanol | 2-Chloropyridine | 1 | [12] |

| 2-Fluoropyridine | 320 | [12] |

| Electrophile | Nucleophile | Product | Conditions | Yield (%) | Reference(s) |

| 2-Fluoropyridine | Morpholine | 2-Morpholinopyridine | K₃PO₄, tert-Amyl alcohol, 110 °C | 95 | [12] |

| 2-Fluoropyridine | Sodium Methoxide | 2-Methoxypyridine | MeOH, 50 °C | >90 | [13] |

| 3-Substituted-2,6-dichloropyridines | Cesium Fluoride | 3-Substituted-2,6-difluoropyridines | DMSO | High | [14] |

Reactivity in Electrophilic Aromatic Substitution (SEAr)

The electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing fluorine atom, generally makes electrophilic aromatic substitution (SEAr) challenging, requiring harsh reaction conditions.[15] The substitution typically occurs at the 3- or 5-position to avoid placing a positive charge on the nitrogen atom in the intermediate.

| Substrate | Reagents | Product(s) | Yield (%) | Reference(s) |

| Pyridine | HNO₃, H₂SO₄ | 3-Nitropyridine | Low | [16] |

| Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | High | [16] |

| Acetanilide (for comparison) | HNO₃, H₂SO₄ | p-Nitroacetanilide | 95 | [17] |

| Phenol (for comparison) | Br₂ in AcOH | 2,4,6-Tribromophenol | High | [17] |

Note: Quantitative yields for direct SEAr on simple fluoropyridines are often low and not widely reported due to the ring's deactivation.

Experimental Protocols

Synthesis of 2,6-Difluoropyridine

This protocol describes the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine via a halogen exchange reaction.[1]

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 eq) and anhydrous potassium fluoride (2.2 eq).

-

Add anhydrous DMSO to the flask to achieve a concentration of approximately 2-3 moles of the chloropyridine per liter of solvent.

-

Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 8-14 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2,6-difluoropyridine, can be isolated from the reaction mixture by distillation under reduced pressure.

-

Further purification can be achieved by redistillation. A yield of approximately 90-95% can be expected.[1]

Nucleophilic Aromatic Substitution: Synthesis of 2-Morpholinopyridine

This protocol provides a general procedure for the SNAr reaction of 2-fluoropyridine with a secondary amine nucleophile.[12]

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction by TLC or LC-MS until the 2-fluoropyridine is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-morpholinopyridine.

Palladium-Catalyzed C-H Arylation of a Fluoroarene with 2-Chloropyridine

This protocol details a direct C-H functionalization method to synthesize 2-(fluorinated aryl)pyridines.[18]

Materials:

-

Fluoroarene (e.g., pentafluorobenzene)

-

2-Chloropyridine derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium pivalate (PivOK)

-

Isopropyl acetate (i-PrOAc), anhydrous

-

Oven-dried reaction vial with a PTFE septum cap

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vial, add the 2-chloropyridine derivative (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and PivOK (2.0 eq).

-

Add the fluoroarene (2.5 eq) and anhydrous isopropyl acetate.

-

Seal the vial and purge with an inert gas for 10-15 minutes.

-

Place the reaction vial in a preheated oil bath at 120 °C and stir for 16-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Electrophilic Aromatic Nitration (General Considerations)

Direct nitration of fluoropyridines is challenging due to the deactivated nature of the ring. A common strategy involves the nitration of the corresponding pyridine-N-oxide, which is more reactive, followed by deoxygenation. For moderately deactivated arenes, newer methods using trifluoromethanesulfonic acid (HOTf) as a catalyst have shown promise.[19][20]

Materials for a HOTf-catalyzed nitration:

-

Aromatic substrate

-

Nitric acid (e.g., 68% aqueous solution)

-

Trifluoromethanesulfonic acid (HOTf)

-

Hexafluoroisopropanol (HFIP) or solvent-free conditions

General Procedure Outline:

-

Dissolve the aromatic substrate in HFIP or use solvent-free conditions.

-

Add the specified amount of nitric acid.

-

Carefully add trifluoromethanesulfonic acid as the catalyst. The amount can be tuned for mono- or di-nitration.

-

Stir the reaction at room temperature for a specified time.

-

Workup typically involves quenching with a base and extraction with an organic solvent.

-

Purification is usually performed by column chromatography.

Visualizations of Pathways and Workflows

General Workflow for Synthesis and Functionalization of a 2-Substituted Pyridine via a Fluoropyridine Intermediate

Caption: A typical workflow for the synthesis of a 2-substituted pyridine via a 2-fluoropyridine intermediate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine

Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridine.

Logical Relationship: Effect of Fluorine Position on Reactivity

Caption: The influence of fluorine substitution on the reactivity and basicity of the pyridine ring.

Conclusion

Fluorine substitution is a powerful and versatile strategy for modulating the reactivity and properties of the pyridine ring. By understanding the fundamental electronic effects of fluorine, researchers can rationally design and synthesize novel fluorinated pyridines with desired characteristics. The enhanced reactivity towards nucleophilic aromatic substitution, coupled with the deactivation towards electrophilic attack, provides a unique chemical space for the development of new pharmaceuticals and functional materials. The quantitative data, detailed protocols, and visual workflows presented in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating the effective application of fluorinated pyridines in their research endeavors.

References

- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biophysics.org [biophysics.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. benchchem.com [benchchem.com]

- 13. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 20. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Strategic Application of Fluorinated Aminopyridines in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated scaffolds, fluorinated aminopyridines have emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated aminopyridines. It delves into the profound impact of fluorination on the physicochemical and pharmacokinetic properties of these compounds, offering a rationale for their prevalence in contemporary drug discovery. Detailed experimental protocols for the synthesis of key fluorinated aminopyridine intermediates are provided, alongside a comparative analysis of their biological activities. Furthermore, this guide explores the modulation of key signaling pathways by these compounds and presents a workflow for their synthesis and evaluation, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can dramatically alter their biological properties, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] The unique physicochemical properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond, make it a powerful tool for medicinal chemists to fine-tune the characteristics of a lead compound.[3] When incorporated into the aminopyridine scaffold, a common pharmacophore in numerous biologically active molecules, these effects are particularly pronounced.